1-(Chloromethyl)-4-octylbenzene
Description
1-(Chloromethyl)-4-octylbenzene is an aromatic compound featuring a chloromethyl (-CH2Cl) group and a linear octyl (-C8H17) substituent at the para positions of a benzene ring.
Properties
IUPAC Name |
1-(chloromethyl)-4-octylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHWQQPJHLSYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303754 | |
| Record name | 1-(Chloromethyl)-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40016-26-0 | |
| Record name | 1-(Chloromethyl)-4-octylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40016-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-4-octylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-octylbenzene can be synthesized through the chloromethylation of 4-octylbenzene. The reaction typically involves the use of chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, often in a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly catalysts and solvents is emphasized to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-octylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) are commonly used under mild to moderate conditions.
Major Products:
Substitution: Products include benzyl alcohol, benzylamine, and benzylthiol derivatives.
Oxidation: Major products are benzyl alcohol and benzaldehyde.
Reduction: The primary product is 4-octyltoluene.
Scientific Research Applications
1-(Chloromethyl)-4-octylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Materials Science: The compound is used in the preparation of hypercrosslinked polymers, which have applications in gas storage, catalysis, and drug delivery.
Biology and Medicine: Research explores its potential as a building block for biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-octylbenzene primarily involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile interacting with the compound .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent on the benzene ring significantly influences physical properties and reactivity. Key analogs include:
Key Observations :
- Alkyl Chain Length : Longer chains (e.g., octyl) reduce volatility and increase hydrophobicity compared to methyl or tert-butyl groups .
- Substituent Electronic Effects: Electron-withdrawing groups (e.g., -NO2) deactivate the benzene ring, directing electrophilic substitution reactions meta, while alkyl groups activate the ring ortho/para .
- Steric Effects : Bulky substituents like tert-butyl hinder reactions at the chloromethyl group, whereas linear octyl chains may facilitate micelle formation in surfactants .
NMR Spectral Comparisons
1H and 13C NMR data for 1-(chloromethyl)-3,5-dimethylbenzene (Table 1) illustrate substituent effects on chemical shifts, which can be extrapolated to predict trends in this compound:
Table 1 : NMR Data for 1-(Chloromethyl)-3,5-dimethylbenzene
| Proton/Group | 1H Shift (ppm) | 13C Shift (ppm) |
|---|---|---|
| Arene CH (2H, s) | 6.75 | 127.4 |
| Arene CH (1H, s) | 6.68 | 130.7 |
| CH2Cl (s) | 4.15 | 46.97 |
| Benzylic CH3 (s) | 2.04 | 21.65 |
Comparison with this compound :
- The octyl chain’s electron-donating effect would upshift arene proton signals slightly compared to the meta-dimethyl analog.
- The CH2Cl group in the target compound may resonate near 4.15 ppm, similar to the analog, but splitting patterns could differ due to reduced symmetry.
Challenges for this compound :
- The long octyl chain may require optimized conditions (e.g., longer reaction times or polar solvents) to overcome steric hindrance during chloromethylation.
Reactivity in Further Functionalization
The chloromethyl group is a versatile handle for nucleophilic substitution (e.g., forming amines, thiols) or cross-coupling reactions. Examples from evidence:
- Antibody-Drug Conjugates : Chloromethyl groups in CBI dimers are used to link drugs to antibodies via cleavable linkers .
- Phosphonate Synthesis : Chloromethyl benzene derivatives react with dimethyl phosphite to form P-N compounds in 60–96% yields .
Unique Potential for this compound:
- The octyl chain could stabilize micellar structures in aqueous media, enabling applications in drug delivery or catalysis.
Industrial and Pharmaceutical Uses
- Surfactants : Long alkyl chains enhance surface activity, making the compound suitable for detergents or emulsifiers.
- Polymer Additives : Chloromethyl groups can initiate polymerization or serve as cross-linking agents.
- Pharmaceutical Intermediates : Analogs like 1-(chloromethyl)-4-nitrobenzene are precursors to bioactive molecules .
Mitigation Strategies :
- Use protective equipment and ensure proper ventilation during synthesis.
- Substitute with less toxic analogs (e.g., methoxy or ethoxy derivatives) where possible.
Biological Activity
Overview of 1-(Chloromethyl)-4-octylbenzene
This compound, also known as octyl chlorobenzene, is an organic compound characterized by a chloromethyl group attached to a benzene ring with an octyl substituent. This compound belongs to the class of alkylbenzenes and is often studied for its potential biological activities, particularly in the context of its interactions with biological systems.
The biological activity of this compound can be attributed to its ability to interact with cellular components. Compounds with similar structures can act as:
- Antimicrobial Agents : Some alkylbenzenes exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with metabolic processes.
- Endocrine Disruptors : Chlorinated compounds may mimic or block hormones, leading to potential endocrine disruption in organisms.
- Cytotoxic Agents : Certain derivatives can induce apoptosis in cancer cells by interacting with cellular signaling pathways.
Pharmacological Properties
Research into similar compounds has shown various pharmacological properties:
- Antioxidant Activity : Compounds with alkyl chains can exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Some alkylbenzenes have been noted for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Toxicological Considerations
The toxicity profile of this compound is important for understanding its safety and efficacy:
- Acute Toxicity : Chlorinated compounds can exhibit acute toxicity in certain animal models, necessitating careful evaluation in toxicological studies.
- Chronic Exposure Risks : Long-term exposure to chlorinated organic compounds has been associated with various health risks, including carcinogenicity and reproductive toxicity.
Case Studies
- Antimicrobial Activity : A study examining the antimicrobial effects of chlorinated benzenes found that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption.
- Endocrine Disruption : Research has indicated that chlorinated alkylbenzenes can bind to estrogen receptors, potentially leading to reproductive health issues in wildlife and humans.
Data Table of Biological Activities
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
